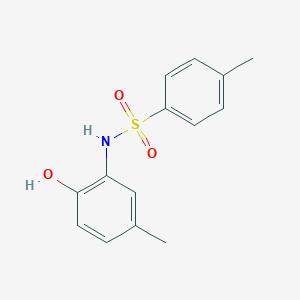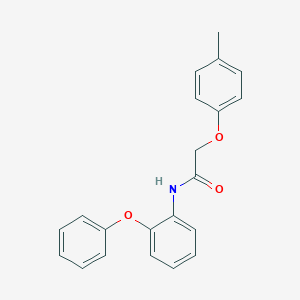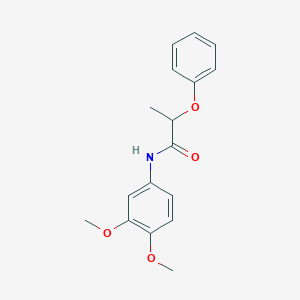![molecular formula C15H14BrNO2 B290548 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves its ability to modulate the activity of various proteins and enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the function of these proteins and enzymes in a more precise manner. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for the use of 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide in scientific research. One potential direction is the development of new drugs and therapies for various diseases such as cancer, neurological disorders, and cardiovascular diseases. Another potential direction is the study of the role of this compound in epigenetic regulation and gene expression. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(1-hydroxyethyl)aniline in the presence of a reducing agent such as iron powder. The resulting compound is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is widely used in scientific research as a tool to study the function of various proteins and enzymes. It is commonly used in the development of new drugs and therapies for various diseases such as cancer, neurological disorders, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C15H14BrNO2 |
|---|---|
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-10,18H,1H3,(H,17,19) |
Clave InChI |
RAGJLMZHMNHLCN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)



![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)

![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)



![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)